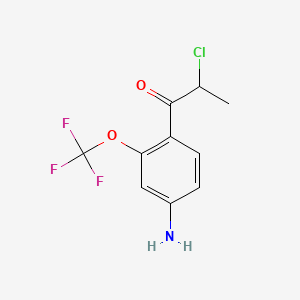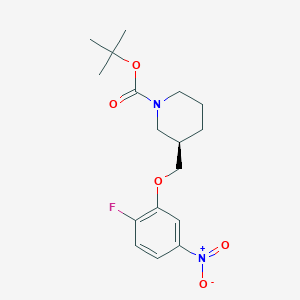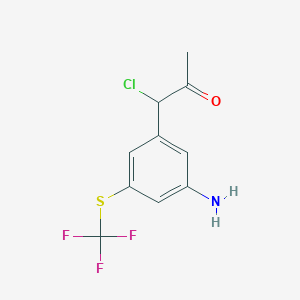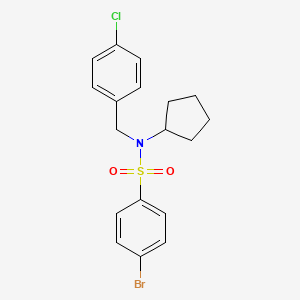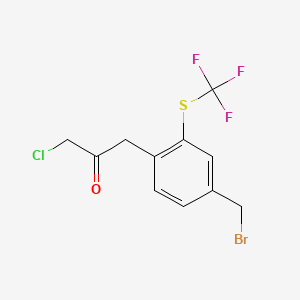
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a bromomethyl group, a trifluoromethylthio group, and a chloropropanone moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the trifluoromethylthio group through nucleophilic substitution reactions. The final step often involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted derivatives, while oxidation of the trifluoromethylthio group can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s unique structure allows it to interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3-(bromomethyl)phenyl)ethanone: This compound shares the bromomethyl and aromatic structure but lacks the trifluoromethylthio and chloropropanone groups.
1-Bromo-4-(trifluoromethylthio)benzene: This compound contains the trifluoromethylthio group but lacks the bromomethyl and chloropropanone moieties.
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both bromomethyl and trifluoromethylthio groups allows for versatile chemical transformations, while the chloropropanone moiety adds further reactivity and potential for interaction with biological targets.
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-7-1-2-8(4-9(17)6-13)10(3-7)18-11(14,15)16/h1-3H,4-6H2 |
Clave InChI |
BOLSCGRWMNSQFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)SC(F)(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


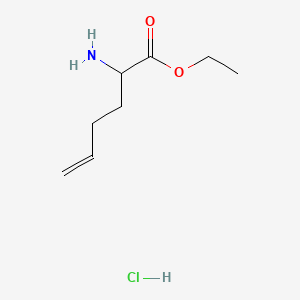
![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
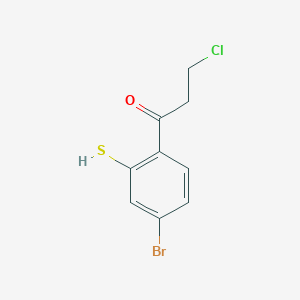
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)
![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
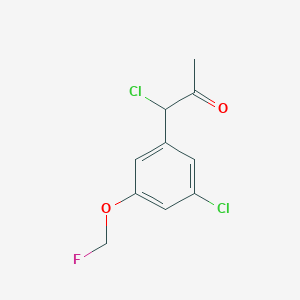

![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
